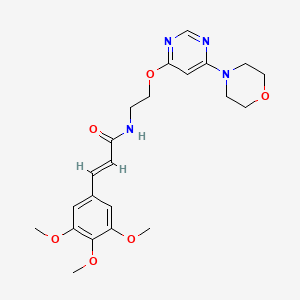
(2R)-2-hidroxi-N-metilpropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-hydroxy-N-methylpropanamide is an organic compound with the molecular formula C4H9NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Aplicaciones Científicas De Investigación
(2R)-2-hydroxy-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-N-methylpropanamide typically involves the reaction of ®-2-hydroxypropanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:
Starting Materials: ®-2-hydroxypropanoic acid and methylamine.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature to prevent racemization.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (2R)-2-hydroxy-N-methylpropanamide.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-hydroxy-N-methylpropanamide may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-hydroxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation can yield ®-2-oxopropanoic acid.
- Reduction can produce ®-2-hydroxy-N-methylpropylamine.
- Substitution can result in compounds like ®-2-chloro-N-methylpropanamide.
Mecanismo De Acción
The mechanism by which (2R)-2-hydroxy-N-methylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and amide groups play crucial roles in these interactions, often forming hydrogen bonds or participating in other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-hydroxy-N-methylpropanamide: The enantiomer of (2R)-2-hydroxy-N-methylpropanamide, with similar chemical properties but different biological activities.
(2R)-2-hydroxy-N-ethylpropanamide: A similar compound with an ethyl group instead of a methyl group, leading to different reactivity and applications.
(2R)-2-amino-N-methylpropanamide: A compound where the hydroxyl group is replaced by an amino group, resulting in different chemical behavior.
Uniqueness
(2R)-2-hydroxy-N-methylpropanamide is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interactions in chemical and biological systems. Its chiral nature makes it particularly valuable in applications requiring enantioselectivity.
Propiedades
IUPAC Name |
(2R)-2-hydroxy-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(6)4(7)5-2/h3,6H,1-2H3,(H,5,7)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWQAQKMWJQTQU-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133930-09-3 |
Source


|
| Record name | (2R)-2-hydroxy-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hexadecyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2462714.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2462720.png)

![5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B2462723.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-nitrophenyl)amino)formamide](/img/structure/B2462724.png)
![[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine](/img/structure/B2462725.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide](/img/structure/B2462726.png)
![Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2462729.png)


![N-(4-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2462732.png)
